molecular formula C11H12FNO4S B2656725 1-(Cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene CAS No. 2411290-98-5

1-(Cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene

Cat. No. B2656725
CAS RN: 2411290-98-5
M. Wt: 273.28
InChI Key: XUBPIURIIXSVNS-UHFFFAOYSA-N
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Description

The compound “1-(Cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene” appears to contain a benzene ring, a cyclobutane ring, a carbonyl group (C=O), an amino group (NH2), a fluorosulfonyloxy group (FSO3), and a carbon-carbon bond connecting these components .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the carbonyl and amino groups, and the attachment of the fluorosulfonyloxy group . The exact methods would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring and the cyclobutane ring would likely contribute to the overall stability of the molecule . The presence of the carbonyl, amino, and fluorosulfonyloxy groups could also influence the molecule’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl, amino, and fluorosulfonyloxy groups. These functional groups are often involved in chemical reactions . The exact reactions that this compound could undergo would depend on the conditions and the other substances present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups could affect properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of this compound could potentially be a subject of future research. Its unique structure and functional groups could make it interesting for various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

1-(cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-18(15,16)17-10-6-4-9(5-7-10)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBPIURIIXSVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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